molecular formula C21H23ClN2O3S B2428555 (E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide CAS No. 1251711-47-3

(E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Cat. No. B2428555
CAS RN: 1251711-47-3
M. Wt: 418.94
InChI Key: USPLAIFWGYGYFG-CSKARUKUSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a useful research compound. Its molecular formula is C21H23ClN2O3S and its molecular weight is 418.94. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition in Cancer Therapy

Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide have been explored as potent histone deacetylase (HDAC) inhibitors. These inhibitors have demonstrated cytotoxicity against prostate cancer cells, showing promising anti-HDAC and antiproliferative activities (Liu et al., 2015).

Tyrosine Kinase Inhibition

Similar compounds, particularly 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine derivatives, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. These inhibitors have shown potential in cancer treatments, including clinical trials (Smaill et al., 2001).

Dopamine D3 Receptor Ligands

Derivatives of (E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide have been developed as selective dopamine D3 receptor antagonists. These compounds offer potential as novel radioligands for various dopamine D3-receptor-related investigations (Mach et al., 2004).

Cyclization Cascades in Chemical Synthesis

The addition of radicals to the double bond of N-(arylsulfonyl)acrylamides, which are structurally related to the compound , can trigger cyclization cascades. These cascades are instrumental in building molecular complexity in chemical syntheses (Fuentes et al., 2015).

Antibacterial and Anticancer Properties

Structurally related 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their antibacterial and anticancer activities. Some derivatives have shown potent activity against specific bacterial strains and cancer cell lines (Bondock & Gieman, 2015).

Enhanced Oil Recovery

Acrylamide copolymers, related in structure to the compound in focus, have been studied for enhanced oil recovery (EOR). These polymers exhibit improved thermal stability and have shown promise in reducing permeability and improving recovery in both homogeneous and heterogeneous conditions (Zhang et al., 2018).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-2-13-28(26,27)24-12-11-16-7-9-19(14-18(16)15-24)23-21(25)10-8-17-5-3-4-6-20(17)22/h3-10,14H,2,11-13,15H2,1H3,(H,23,25)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPLAIFWGYGYFG-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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